(2-Methoxy-benzyl)-(2-nitro-phenyl)-amine CAS number lookup
(2-Methoxy-benzyl)-(2-nitro-phenyl)-amine CAS number lookup
The following technical guide is structured to provide immediate access to the chemical identity, followed by a rigorous examination of synthesis, safety, and application.
Identity, Synthesis, and Application in Heterocyclic Chemistry
Part 1: Chemical Identity & CAS Verification[1][2][3]
The compound requested is a secondary amine serving as a critical intermediate in the synthesis of fused heterocycles.[1][2] Due to non-standardized naming conventions in literature, it is frequently misidentified.[1][2]
Core Identifiers
| Parameter | Detail |
| Chemical Name | N-(2-Methoxybenzyl)-2-nitroaniline |
| Systematic Name | N-[(2-Methoxyphenyl)methyl]-2-nitroaniline |
| CAS Registry Number | 126991-22-8 (Isomer Specific) |
| Molecular Formula | C₁₄H₁₄N₂O₃ |
| Molecular Weight | 258.27 g/mol |
| SMILES | COc1ccccc1CNc2ccccc2[O-] |
| InChIKey | AYXCJSMKISRCNM-UHFFFAOYSA-N |
Structural Distinction (Critical Safety Note)
Researchers must distinguish this compound from the NBOMe class of hallucinogens.[1][2]
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Target Compound: Aniline derivative (Nitrogen attached directly to the nitro-phenyl ring).[1][2] Used as a scaffold for benzimidazoles.[1][2]
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NBOMe Class: Phenethylamine derivative (Nitrogen separated from the phenyl ring by an ethyl chain).[1][2][3] Controlled substance in many jurisdictions.[1][2]
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Visual Check: If the nitrogen is bonded directly to the nitro-aromatic ring, it is the aniline (this guide).[1][2] If there is a -CH₂CH₂- bridge, it is a phenethylamine.[1][2]
Part 2: Synthetic Pathways[1][6]
Two primary routes exist for synthesizing N-(2-methoxybenzyl)-2-nitroaniline.[1][2] The Nucleophilic Aromatic Substitution (SₙAr) method is preferred for its robustness and higher yield compared to reductive amination, which can suffer from over-alkylation or incomplete reduction.[1][2]
Method A: Nucleophilic Aromatic Substitution (Recommended)[1][4]
This protocol utilizes the electron-withdrawing nature of the ortho-nitro group to facilitate the displacement of a halide by the benzylamine.[1][2]
Reagents:
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Substrate: 1-Fluoro-2-nitrobenzene (CAS 1493-27-2) - Preferred over chloro- analog for faster kinetics.[1][2]
Protocol:
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Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Fluoro-2-nitrobenzene (1.0 eq) in Acetonitrile (0.5 M concentration).
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Addition: Add K₂CO₃ (1.5 eq) followed by the dropwise addition of 2-Methoxybenzylamine (1.1 eq).
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Reaction: Heat the mixture to reflux (80–82°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the fluoronitrobenzene.[1][2]
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Workup: Cool to room temperature. Filter off the inorganic salts.[1][2] Concentrate the filtrate under reduced pressure.
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Purification: Recrystallize from Ethanol or perform flash chromatography if high purity (>99%) is required.
Method B: Reductive Amination (Alternative)
Useful if the nitro-aniline starting material is more accessible than the fluorobenzene.[1][2]
Reagents:
Protocol:
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Mix 2-Nitroaniline and 2-Methoxybenzaldehyde in Dichloroethane (DCE).[1][2]
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Add catalytic Acetic Acid.[1][2] Stir for 2 hours to form the imine (schiff base).[1][2]
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Add STAB (1.5 eq) and stir overnight at room temperature.
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Note: This route is often slower due to the weak nucleophilicity of the nitroaniline nitrogen.[1][2]
Part 3: Visualization of Workflows
The following diagrams illustrate the logic flow for synthesis and the downstream application (cyclization).
Synthesis & Cyclization Logic
Caption: Figure 1.[1][2] Synthetic workflow from raw materials to the benzimidazole scaffold via the target nitro-amine intermediate.[2]
Part 4: Downstream Applications in Drug Design[1]
The primary value of N-(2-methoxybenzyl)-2-nitroaniline lies in its role as a precursor for 1-substituted benzimidazoles .[1][2] This scaffold is prevalent in kinase inhibitors, antihistamines, and antiviral agents.[1]
Cyclization Protocol (Benzimidazole Formation)
To convert the target nitro-amine into a bioactive heterocycle:
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Reduction: The nitro group is reduced to an amine (using Fe/NH₄Cl or H₂/Pd-C), yielding the N-(2-methoxybenzyl)-benzene-1,2-diamine.[1][2]
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Ring Closure:
Mechanistic Insight
The ortho-methoxy group on the benzyl ring provides steric bulk and electronic donation, which can influence the binding affinity of the final drug molecule in hydrophobic pockets (e.g., ATP-binding sites of kinases).[1][2]
Part 5: Safety & Handling Data[1][7]
| Hazard Class | GHS Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Damage | H318 | Causes serious eye damage (Nitroanilines are irritants).[1][2] |
| Specific Target Organ | H373 | May cause damage to organs (Blood/Liver) through prolonged exposure.[1][4][2] |
Handling Protocol:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
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Ventilation: All operations, especially those involving silica gel chromatography of nitroanilines, must be performed in a fume hood to avoid inhalation of dust.[1]
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Waste: Dispose of as halogenated organic waste (if using DCM) or non-halogenated organic waste.
References
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GuideChem. (2023).[1][2] Chemical Properties of (2-Methoxy-benzyl)-(2-nitro-phenyl)-amine (CAS 126991-22-8).[1][5][2] Retrieved from [1][2]
-
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for 2-Methoxybenzylamine (Reactant). Retrieved from [1][2]
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Sigma-Aldrich. (2023).[1][2] Safety Data Sheet: 1-Fluoro-2-nitrobenzene.[1][2] Retrieved from [1][2]
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BenchChem. (2023).[1][2] Application Notes: 2-Methoxybenzylamine in Heterocyclic Synthesis.[1][2][6] Retrieved from [1][2]
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ChemicalBook. (2023).[1][2] Synthesis Routes for Nitroaniline Derivatives. Retrieved from [1][2]
Sources
- 1. 2-Methoxybenzylamine | C8H11NO | CID 81292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-Methoxy-benzyl)-phenethyl-amine | C16H19NO | CID 1618894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Page loading... [guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
